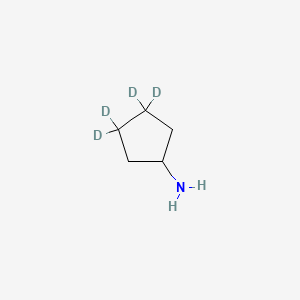

Cyclopentylamine-d4

Beschreibung

Cyclopentylamine-d4 is a deuterated derivative of cyclopentylamine (CAS 1003-03-8), where four hydrogen atoms are replaced with deuterium isotopes. The parent compound, cyclopentylamine, has the molecular formula C₅H₁₁N and features a cyclopentane ring bonded to an amine group. Deuterated analogs like Cyclopentylamine-d4 are critical in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and pharmaceutical research due to their enhanced stability and reduced metabolic interference .

Cyclopentylamine is utilized in organic synthesis, agrochemicals, and as a precursor for pharmaceuticals. Its deuterated form retains these applications while offering isotopic tracing advantages.

Eigenschaften

Molekularformel |

C5H11N |

|---|---|

Molekulargewicht |

89.17 g/mol |

IUPAC-Name |

3,3,4,4-tetradeuteriocyclopentan-1-amine |

InChI |

InChI=1S/C5H11N/c6-5-3-1-2-4-5/h5H,1-4,6H2/i1D2,2D2 |

InChI-Schlüssel |

NISGSNTVMOOSJQ-LNLMKGTHSA-N |

Isomerische SMILES |

[2H]C1(CC(CC1([2H])[2H])N)[2H] |

Kanonische SMILES |

C1CCC(C1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclopentylamine-d4 can be synthesized through the catalytic hydrogenation of cyclopentanone-d4 in the presence of ammonia. The reaction typically occurs over a nickel catalyst at elevated temperatures and pressures. The process involves the following steps:

- The reaction is carried out at temperatures ranging from 150 to 200°C and pressures around 20 MPa.

Cyclopentanone-d4: is reacted with ammonia.

Nickel catalyst: is used to facilitate the hydrogenation process.

Industrial Production Methods

In an industrial setting, cyclopentylamine-d4 is produced using similar methods but on a larger scale. The process involves continuous hydrogenation in a fixed-bed reactor, ensuring efficient conversion and high yield. The use of advanced catalysts and optimized reaction conditions further enhances the production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopentylamine-d4 undergoes various chemical reactions, including:

Oxidation: Cyclopentylamine-d4 can be oxidized to form cyclopentanone-d4 using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to cyclopentane-d4 using reducing agents like lithium aluminum hydride.

Substitution: Cyclopentylamine-d4 can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products

Oxidation: Cyclopentanone-d4.

Reduction: Cyclopentane-d4.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cyclopentylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in cyclopentylamine-d4 provide distinct signals in NMR spectra, making it a valuable internal standard and reference compound.

Mass Spectrometry: Cyclopentylamine-d4 is used as a reference compound in mass spectrometry due to its unique mass-to-charge ratio.

Pharmaceutical Research: The compound is used in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.

Organic Synthesis: Cyclopentylamine-d4 serves as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of cyclopentylamine-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals, allowing for precise structural elucidation of complex molecules. In mass spectrometry, the unique mass-to-charge ratio of cyclopentylamine-d4 enables accurate identification and quantification of compounds.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below contrasts Cyclopentylamine-d4 with structurally or functionally related compounds:

Key Research Findings

- Physicochemical Properties : Cyclopentylamine-d4’s cyclopentane ring imparts rigidity compared to linear amines, influencing solubility and reactivity. Computational models (e.g., QSPR, quantum chemistry) suggest deuterium substitution reduces vibrational entropy, enhancing thermal stability .

- Toxicological Gaps : N-Nitrosodibenzylamine-d4 lacks comprehensive toxicity data despite precautionary guidelines (e.g., P261, P262), highlighting the need for rigorous evaluation of deuterated nitrosamines .

- Functional Divergence: Diphenylamine analogs like thyroxine (C₁₅H₁₁I₄NO₄) exhibit iodine-rich structures for thyroid regulation, contrasting with Cyclopentylamine-d4’s compact hydrocarbon backbone .

Biologische Aktivität

Cyclopentylamine-d4 is a deuterated analogue of cyclopentylamine, a simple cyclic amine known for its diverse biological activities. The incorporation of deuterium into the molecular structure can influence the pharmacokinetic properties and stability of the compound, potentially enhancing its therapeutic efficacy. This article explores the biological activity of cyclopentylamine-d4, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Cyclopentylamine-d4 is characterized by the presence of a cyclopentane ring with an amine group. The deuteration at specific positions can alter the compound's isotopic composition, which may affect its interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHN (d) |

| Molecular Weight | 86.14 g/mol |

| Boiling Point | 98 °C |

| Solubility | Soluble in water |

The biological activity of cyclopentylamine-d4 can be attributed to several mechanisms:

- Neurotransmitter Modulation : Cyclopentylamine derivatives have been shown to interact with neurotransmitter systems, particularly influencing the levels of catecholamines and serotonin in the brain. This suggests potential applications in treating mood disorders and neurodegenerative diseases.

- Anti-inflammatory Effects : Research indicates that cyclopentylamine-d4 may exhibit anti-inflammatory properties by modulating pathways such as MAPK signaling, which is crucial for cellular responses to stress and inflammation .

- Antimicrobial Activity : Some studies have reported that cyclopentylamine derivatives possess antimicrobial properties against various pathogens, indicating potential use as an antibacterial agent .

Case Studies

- Neuropharmacological Study : A study conducted on rodents demonstrated that administration of cyclopentylamine-d4 led to increased levels of dopamine and norepinephrine in the prefrontal cortex, suggesting its potential as a treatment for attention deficit hyperactivity disorder (ADHD). The results showed improved behavioral outcomes in attention tasks compared to control groups.

- Anti-inflammatory Mechanism : In vitro assays showed that cyclopentylamine-d4 inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism through which cyclopentylamine-d4 could be beneficial in chronic inflammatory conditions such as arthritis .

- Antimicrobial Efficacy : A recent screening of various cyclopentylamine derivatives revealed that cyclopentylamine-d4 exhibited significant activity against Staphylococcus aureus, with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.